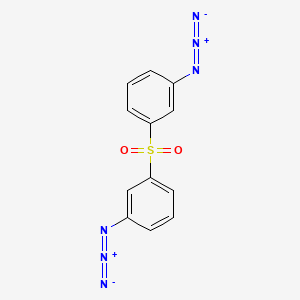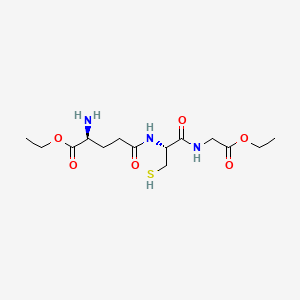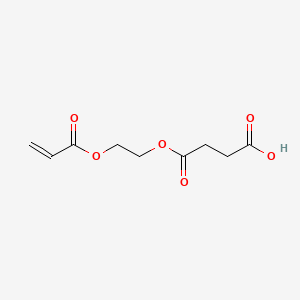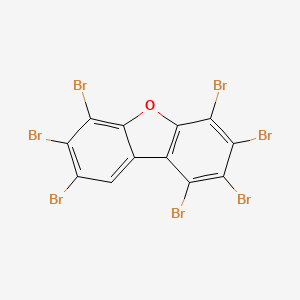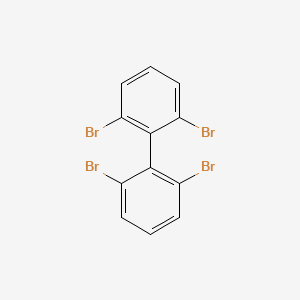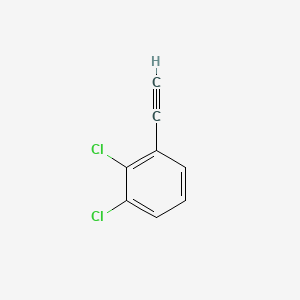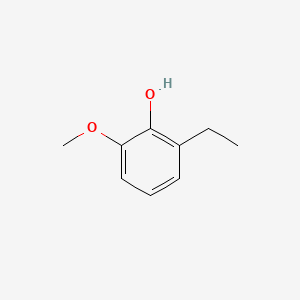
二苯甲基膦酸
描述
Benzhydrylphosphonic acid derivatives are a class of compounds that have been the subject of various synthetic strategies due to their potential applications in supramolecular chemistry and as building blocks for complex molecular frameworks. These compounds are characterized by the presence of a benzhydryl group attached to a phosphonic acid moiety, which can participate in hydrogen bonding and complexation reactions.
Synthesis Analysis
The synthesis of benzhydrylphosphonic acid derivatives involves various strategies, including the addition of diethylphosphite to benzhydrylamine Schiff bases , the Arbuzov reaction , and the reductive amination of oxoalkylphosphonates . For instance, the synthesis of 1-aminoalkanephosphonic acids is achieved by reacting diethylphosphite with alkylidene- and arylidenebenzhydrylamines, followed by hydrolysis . Another example is the preparation of benzene-1,3,5-tri-p-phenylphosphonic acid, which is synthesized via a [Pd(PPh3)4]-catalyzed Arbuzov reaction followed by hydrolysis .
Molecular Structure Analysis
The molecular structures of benzhydrylphosphonic acid derivatives are often elucidated using spectroscopic methods such as IR, MS, and NMR, as well as X-ray crystallography . These compounds can form complex structures, such as ladderlike or cagelike motifs, due to strong hydrogen bonds and π-stacking interactions . For example, benzene-1,3,5-triphosphonic acid forms a columnar packing in the solid state characterized by strong hydrogen bonds and π-stacking involving the aromatic rings .
Chemical Reactions Analysis
Benzhydrylphosphonic acid derivatives can undergo various chemical reactions, including complexation with metal ions and ring-opening in acidic conditions . The complexation reactions of these compounds with lanthanide cations have been examined, and models for anion binding have been proposed . Additionally, the reactivity of these compounds in acidic aqueous solutions can lead to the formation of different products, such as [(2-hydroxyphenylcarbamoyl)methyl]phosphonic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzhydrylphosphonic acid derivatives are influenced by their molecular structure and the presence of functional groups capable of forming hydrogen bonds. These compounds exhibit varying solubility and stability depending on the pH and the nature of the substituents on the benzhydryl group . The protonation constants and solubility in different solvents are important parameters that can be determined experimentally .
科学研究应用
S-叔丁基的引入
二苯甲基膦酸被认为是一种无味试剂,用于引入S-叔丁基 。这种应用在合成化学中至关重要,因为引入该基团可以显着改变化合物的化学性质,例如增加其空间位阻或改变其反应性。
抗菌应用
该化合物在开发pH敏感性化合物方面具有潜在用途,可用于选择性抑制产酸细菌 。这在牙齿健康方面可能特别有益,因为控制龋齿细菌(如S. mutans)的生长对于预防蛀牙至关重要。
材料科学
在材料科学中,二苯甲基膦酸可用于修饰表面,制造具有特定性能的功能材料 。这些材料的应用范围从涂层到各种复合材料中的添加剂。
生物医学工程
该酸的特性可能在生物医学工程中得到利用,特别是在开发pH敏感性药物递送系统方面 。此类系统可以根据某些身体组织或肿瘤的酸性环境释放药物,从而确保靶向治疗。
传感应用
由于其pH敏感性,二苯甲基膦酸可用于创建传感器 。这些传感器可以检测pH水平的变化,这对各种科学和医学诊断非常有价值。
金纳米颗粒功能化
二苯甲基膦酸可能在金纳米颗粒的功能化中发挥作用 。金纳米颗粒具有广泛的应用,包括生物成像、生物传感和药物递送,对它们表面的功能化可以增强它们的稳定性和特异性。
环境监测
该化合物可用于环境监测,特别是在检测有害化学物质方面 。它对特定pH水平的反应能力使其成为开发可检测污染物或污染物的传感器的候选材料。
食品包装
在食品行业,二苯甲基膦酸可用于制造抗菌或防污涂层 。这些涂层可以帮助保持食品质量并延长保质期,防止包装表面上的微生物生长。
作用机制
Target of Action
Benzhydrylphosphonic Acid, also known as Diphenylmethylphosphonic Acid , is a type of phosphonate. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
It is known that phosphonates, such as alendronic acid, bind to bone hydroxyapatite and inhibit bone resorption
Biochemical Pathways
Phosphonates are known to affect the pathways related to bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Result of Action
Phosphonates are known to inhibit bone resorption, leading to an indirect increase in bone mineral density .
属性
IUPAC Name |
benzhydrylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRCQIRZJMJGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92025-81-5 | |
| Record name | Benzhydrylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


